Solvent orange 14

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

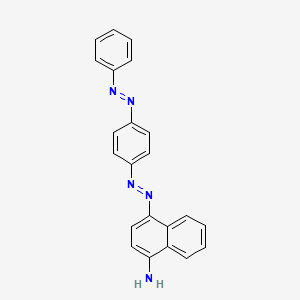

4-[(4-phenyldiazenylphenyl)diazenyl]naphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N5/c23-21-14-15-22(20-9-5-4-8-19(20)21)27-26-18-12-10-17(11-13-18)25-24-16-6-2-1-3-7-16/h1-15H,23H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRWMZRAFXGWHLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=C(C4=CC=CC=C43)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501023927 | |

| Record name | C.I. Solvent Orange 14 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501023927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6368-70-3 | |

| Record name | 4-[2-[4-(2-Phenyldiazenyl)phenyl]diazenyl]-1-naphthalenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6368-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Solvent Orange 14 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501023927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Naphthalenamine, 4-[[4-(phenylazo)phenyl]azo] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Solvent Orange 14 (C22H17N5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Orange 14, a synthetic azo dye, is recognized by its vibrant orange-red hue. Chemically classified as a diazo compound, its molecular formula is C22H17N5. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, and its mechanism of action as a colorant. The information is curated for researchers and professionals in chemistry and materials science.

Chemical and Physical Data

A summary of the key identifiers and physicochemical properties of this compound is presented in the tables below for easy reference and comparison.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Molecular Formula | C22H17N5[1][2] |

| IUPAC Name | 4-[(4-phenyldiazenylphenyl)diazenyl]naphthalen-1-amine |

| CAS Number | 6368-70-3[1][2] |

| C.I. Number | 26020[2] |

| Molecular Weight | 351.40 g/mol |

| Synonyms | Calco Oil Orange 7078V, Organol Dark Red, Victosol Orange |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical State | Dark red-orange powder |

| Melting Point | Not available |

| Solubility | Insoluble in water; Soluble in ethanol, acetone, and benzene |

| Density | Not available |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Data |

| UV-Vis (λmax) | Data not available |

| Infrared (IR) | Data not available |

| ¹H-NMR | Data not available |

| ¹³C-NMR | Data not available |

Note: Specific experimental spectroscopic data for this compound were not found in the available search results. The characterization of azo dyes typically involves these techniques.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of azo dyes, which can be adapted for this compound.

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process: diazotization of an aromatic amine followed by an azo coupling reaction.

1. Diazotization of 4-(Phenyldiazenyl)benzenamine:

-

Reagents: 4-(Phenyldiazenyl)benzenamine, hydrochloric acid, sodium nitrite, water, ice.

-

Procedure:

-

Dissolve a molar equivalent of 4-(phenyldiazenyl)benzenamine in an aqueous solution of hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution. Maintain the temperature below 5 °C to ensure the stability of the diazonium salt.

-

Continue stirring for a short period after the addition is complete to ensure the full conversion to the diazonium salt.

-

2. Azo Coupling with Naphthalen-1-amine:

-

Reagents: The prepared diazonium salt solution, naphthalen-1-amine, a suitable solvent (e.g., ethanol or water).

-

Procedure:

-

Dissolve a molar equivalent of naphthalen-1-amine in a suitable solvent.

-

Cool the solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the naphthalen-1-amine solution with vigorous stirring.

-

The coupling reaction will proceed, leading to the formation of the dark red-orange precipitate of this compound.

-

After the reaction is complete, the solid product can be collected by filtration, washed with cold water to remove any unreacted starting materials and salts, and then dried.

-

Characterization Protocols

1. Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

Objective: To determine the maximum absorption wavelength (λmax) of the dye.

-

Procedure:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol).

-

Record the UV-Vis spectrum over a wavelength range of approximately 200-800 nm using a spectrophotometer.

-

Identify the wavelength at which the maximum absorbance occurs.

-

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Objective: To identify the functional groups present in the molecule.

-

Procedure:

-

Prepare a sample of the dry dye, typically as a KBr pellet or a thin film.

-

Record the IR spectrum over a range of approximately 4000-400 cm⁻¹.

-

Identify characteristic absorption bands for functional groups such as N-H (amine), C-H (aromatic), N=N (azo), and C=C (aromatic).

-

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the detailed molecular structure.

-

Procedure:

-

Dissolve a small amount of the dye in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Record the ¹H and ¹³C NMR spectra.

-

Analyze the chemical shifts, integration, and coupling patterns to assign the signals to the specific protons and carbons in the molecule.

-

Visualizations

Synthesis Workflow of this compound

Caption: A flowchart illustrating the two-step synthesis of this compound.

Mechanism of Action: Coloring Agent

Caption: A diagram showing the physical interaction of this compound with a substrate to impart color.

References

An In-Depth Technical Guide to the Synthesis of Solvent Orange 14 via Diazotization

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of the azo dye, Solvent Orange 14. The core of this synthesis is a classic two-step process involving the diazotization of an aromatic amine followed by an azo coupling reaction. This document details the chemical principles, experimental protocols, and reaction mechanisms involved in the production of this vibrant orange dye.

Introduction

This compound, also known by its Colour Index number C.I. 26020, is a synthetic azo dye characterized by its deep red-orange hue.[1] Azo dyes represent a significant class of organic colorants distinguished by the presence of one or more azo groups (–N=N–) that link aromatic rings. These compounds are widely utilized in various industrial applications, including the coloring of plastics, waxes, oils, and other non-polar substrates.[1][2] The synthesis of this compound is a prime example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry.

The manufacturing process for this compound involves the diazotization of 4-(phenyldiazenyl)benzenamine (also known as 4-aminoazobenzene) and its subsequent coupling with naphthalen-1-amine (1-naphthylamine).[3][4] Variations of this synthesis may also utilize β-naphthol as the coupling component. This guide will focus on the reaction with naphthalen-1-amine.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| IUPAC Name | 4-((4-(phenyldiazenyl)phenyl)diazenyl)naphthalen-1-amine |

| CAS Number | 6368-70-3 |

| Molecular Formula | C₂₂H₁₇N₅ |

| Molecular Weight | 351.40 g/mol |

| Appearance | Orange-red powder or granules |

| Melting Point | Approximately 120–130°C |

| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol, acetone, toluene, and xylene. |

Synthesis of this compound

The synthesis of this compound is a two-stage process:

-

Diazotization of 4-(phenyldiazenyl)benzenamine: This initial step involves the conversion of the primary aromatic amine into a diazonium salt using nitrous acid. Nitrous acid is typically generated in situ from the reaction of sodium nitrite with a strong mineral acid, such as hydrochloric acid. This reaction is highly temperature-sensitive and must be carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.

-

Azo Coupling: The freshly prepared diazonium salt is then reacted with an electron-rich coupling agent, in this case, naphthalen-1-amine. This electrophilic aromatic substitution reaction results in the formation of the azo compound, this compound. The coupling reaction is typically carried out in a neutral to slightly acidic medium.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound, adapted from established procedures for similar azo dyes. Precise quantities may require optimization for yield and purity.

Materials and Reagents

-

4-(phenyldiazenyl)benzenamine

-

Naphthalen-1-amine

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Acetate (CH₃COONa)

-

Ethanol

-

Ice

-

Distilled Water

Experimental Procedure

Part A: Diazotization of 4-(phenyldiazenyl)benzenamine

-

In a beaker, prepare a solution of 4-(phenyldiazenyl)benzenamine in dilute hydrochloric acid. For example, dissolve a specific molar equivalent of the amine in a mixture of concentrated hydrochloric acid and water.

-

Cool the resulting solution to 0-5 °C in an ice bath with continuous stirring. It is critical to maintain this low temperature throughout the diazotization process.

-

In a separate beaker, prepare a solution of sodium nitrite by dissolving a slight molar excess (approximately 1.05 to 1.1 equivalents relative to the amine) in cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cold amine solution while maintaining vigorous stirring. The addition should be controlled to keep the temperature below 5 °C.

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15-30 minutes to ensure the completion of the diazotization reaction. The resulting solution contains the diazonium salt and should be used immediately in the next step.

Part B: Azo Coupling with Naphthalen-1-amine

-

In a separate beaker, dissolve a stoichiometric equivalent of naphthalen-1-amine in a suitable solvent, such as a mixture of ethanol and water.

-

To this solution, add a buffer, such as sodium acetate, to maintain a weakly acidic to neutral pH.

-

Cool the solution of the coupling agent in an ice bath to 0-5 °C.

-

Slowly add the freshly prepared, cold diazonium salt solution from Part A to the cold solution of naphthalen-1-amine with continuous and vigorous stirring. A brightly colored orange-red precipitate of this compound should form immediately.

-

Continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the completion of the coupling reaction.

Part C: Isolation and Purification

-

Collect the precipitated this compound by vacuum filtration using a Buchner funnel.

-

Wash the solid product with cold water to remove any unreacted salts and other water-soluble impurities.

-

Further purification can be achieved by recrystallization from a suitable organic solvent, such as ethanol.

-

Dry the purified product in a vacuum oven at a low temperature.

Reaction Mechanisms and Visualizations

The following diagrams illustrate the chemical pathways and experimental workflow for the synthesis of this compound.

Figure 1: Experimental workflow for the synthesis of this compound.

Figure 2: Chemical reaction pathway for the synthesis of this compound.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for the synthesis of this compound in publicly accessible literature, the following table provides a generalized summary based on typical yields for azo dye synthesis and the known properties of the compound.

| Parameter | Value/Range | Notes |

| Theoretical Yield | Dependent on starting material quantities | Calculated based on the stoichiometry of the reaction. |

| Typical Reaction Yield | 70-90% | This is an estimated range for analogous azo dye syntheses and may vary. |

| Purity (Post-recrystallization) | >95% | Expected purity after proper purification techniques. |

| λmax (UV-Vis) | Not specifically reported | Azo dyes typically exhibit strong absorption in the visible region (400-700 nm) due to the extended π-conjugation. |

Conclusion

The synthesis of this compound via the diazotization of 4-(phenyldiazenyl)benzenamine and subsequent azo coupling with naphthalen-1-amine is a robust and well-established method for producing this important azo dye. This technical guide has provided a detailed overview of the synthesis, including a representative experimental protocol, reaction mechanisms, and key chemical data. For researchers and professionals in drug development and materials science, a thorough understanding of such synthetic pathways is crucial for the development of new materials and functional molecules. Careful control over reaction conditions, particularly temperature and pH, is paramount to achieving high yields and purity of the final product.

References

A Technical Guide to the Spectroscopic Profile of Solvent Orange 14

Introduction

Solvent Orange 14 is a synthetic azo dye used in various industrial applications, including the coloring of plastics, waxes, and oils. A thorough understanding of its spectroscopic properties is essential for quality control, analytical identification, and research into its photophysical behavior. This document provides a summary of available and predicted spectroscopic data (UV-Vis, NMR, and IR) and the experimental protocols for their acquisition.

UV-Visible Spectroscopy

The electronic absorption spectrum of an azo dye is characterized by strong absorption bands in the visible region, which are responsible for its color. The position and intensity of these bands are influenced by the solvent environment.

Table 1: UV-Vis Spectroscopic Data for Solvent Orange 2

| Parameter | Value | Solvent |

| λmax (Maximum Absorption Wavelength) | 492 nm | Chloroform |

Data for Solvent Orange 2, a structurally similar compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) gives insight into the number, environment, and connectivity of hydrogen atoms in a molecule.

Table 2: ¹H NMR Spectroscopic Data for Solvent Orange 2

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| Specific peak assignments are not available. The spectrum would show a series of signals in the aromatic region (approx. 6.5-8.5 ppm) and a signal for the methyl group. | - | - | Aromatic & Methyl Protons | CDCl₃ |

Data for Solvent Orange 2, a structurally similar compound.

Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of a molecule.

Table 3: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment | Solvent |

| Data Not Available | - | - |

Experimental ¹³C NMR data for this compound or a close analog were not found in the available search results.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3300-3500 | Medium | N-H stretch (secondary amine) |

| 3000-3100 | Medium-Weak | Aromatic C-H stretch |

| 1580-1620 | Strong | C=C aromatic ring stretch |

| 1450-1550 | Strong | N=N stretch (azo group) |

| 1200-1350 | Strong | Aromatic C-N stretch |

| 690-900 | Strong | Aromatic C-H out-of-plane bend |

Experimental Protocols

-

Sample Preparation: A dilute solution of the dye is prepared in a UV-transparent solvent (e.g., chloroform, ethanol) to an approximate concentration of 10⁻⁵ M.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Blank Measurement: A cuvette containing the pure solvent is placed in the reference beam path to record a baseline.

-

Sample Measurement: A cuvette with the sample solution is placed in the sample beam path.

-

Data Acquisition: The absorbance spectrum is recorded over a wavelength range of approximately 200-800 nm. The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

-

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The solution must be free of any particulate matter.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Tuning and Shimming: The instrument is tuned to the appropriate frequencies for the nucleus being observed (¹H or ¹³C) and the magnetic field is shimmed to achieve high homogeneity.

-

Data Acquisition (¹H NMR): A standard one-pulse experiment is typically performed. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

Data Acquisition (¹³C NMR): A proton-decoupled experiment is standard to simplify the spectrum and enhance sensitivity via the Nuclear Overhauser Effect (NOE). Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

-

Sample Preparation (Thin Solid Film): A small amount of the solid sample is dissolved in a volatile solvent (e.g., methylene chloride). A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the solid on the plate.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Background Measurement: A background spectrum of the clean, empty sample compartment is recorded.

-

Sample Measurement: The salt plate with the sample film is placed in the instrument's sample holder.

-

Data Acquisition: The infrared spectrum is recorded, typically over the range of 4000-400 cm⁻¹. The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart illustrating the typical stages of spectroscopic analysis.

Physical properties including melting point and density of Solvent Orange 14

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties and metabolic pathways of solvent dyes commonly referred to as "Solvent Orange 14." It is critical to note that this name is frequently associated with two distinct chemical entities: C.I. Solvent Yellow 14 (Sudan I) , identified by CAS number 842-07-9 , and another azo dye identified by C.I. 26020 and CAS number 6368-70-3 . Due to a greater abundance of scientific literature, this guide will focus primarily on the properties and biological interactions of Sudan I (CAS 842-07-9), with available data for C.I. 26020 presented for comparative purposes.

Physical Properties

The physical characteristics of these solvent dyes are fundamental to their application and toxicological assessment. The data, collated from various sources, are summarized below.

C.I. Solvent Yellow 14 (Sudan I; CAS 842-07-9)

Sudan I is an azo dye that presents as an orange-red solid.[1] It is used in coloring a variety of materials including waxes, oils, solvents, and polishes.[1]

| Physical Property | Value |

| Melting Point | 129 – 134 °C[2][3] |

| Density | 0.32 - 1.2 g/cm³ |

C.I. 26020 (this compound; CAS 6368-70-3)

This compound is a diazo-based organic dye with a deep red-orange color.

| Physical Property | Value |

| Melting Point | 120 – 134 °C |

| Density | Approximately 1.2 g/cm³ |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and verification of scientific data. Below are generalized protocols for the determination of the key physical properties discussed.

Melting Point Determination

The melting point of a solid is a measure of its purity and is determined as the temperature range over which the solid melts to a liquid. A common method for this determination is the capillary tube method .

Methodology:

-

A small, finely powdered sample of the dye is packed into a thin-walled capillary tube.

-

The capillary tube is placed in a melting point apparatus, which contains a heating block or an oil bath and a thermometer.

-

The sample is heated at a controlled rate.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has melted is recorded as the end of the melting range.

Density Measurement

The density of a substance is its mass per unit volume. For powdered solids like solvent dyes, density can be determined using various techniques. One such standardized method is the OECD Test Guideline 109 for Density of Solids .

Methodology (General Principles): This guideline describes several methods for determining the density of solids, including:

-

Pycnometer Method: This method is suitable for determining the density of solids in powdered, granular, or lump form. The volume of the solid is determined by measuring the volume of a liquid displaced by the solid in a pycnometer of a known volume. The density is then calculated from the mass and the determined volume.

-

Oscillating Densimeter: This method can also be used and relies on measuring the change in the oscillation frequency of a U-shaped tube when it is filled with the sample.

Metabolic Pathways of Sudan I (CAS 842-07-9)

The biological activity and potential toxicity of Sudan I are intrinsically linked to its metabolism. The primary metabolic pathways involve both oxidative and reductive processes, which can lead to either detoxification or metabolic activation to reactive intermediates.

Oxidative Metabolism

In the liver, Sudan I undergoes oxidation primarily catalyzed by cytochrome P450 (CYP) enzymes , with CYP1A1 playing a significant role. This process results in the formation of C-hydroxylated metabolites, which are generally considered detoxification products and are excreted in the urine.

Reductive Metabolism

The azo bond of Sudan I can be cleaved through a process called azo-reduction . This can be catalyzed by hepatic azoreductases and, significantly, by the anaerobic microflora present in the human intestine. This reductive cleavage breaks the molecule into smaller aromatic amines, such as aniline and 1-amino-2-naphthol. The formation of these aromatic amines is a critical step in the toxicological pathway, as some of these metabolites are known to be carcinogenic.

Metabolic Activation and Carcinogenesis

The metabolic pathways of Sudan I can also lead to the formation of reactive intermediates that can bind to cellular macromolecules like DNA. The enzymatic splitting of the azo group can form a benzene diazonium ion (BDI) , which has been shown to react with DNA, forming adducts such as 8-(phenylazo)guanine. The formation of such DNA adducts is a key mechanism in the initiation of carcinogenesis.

Visualization of Sudan I Metabolism

The following diagram illustrates the major metabolic pathways of Sudan I, highlighting the key enzymes and the formation of both detoxification products and reactive intermediates.

Caption: Metabolic pathways of Sudan I.

References

An In-Depth Technical Guide to the Toxicological and Safety Profile of Solvent Orange 14

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Orange 14, also known as Sudan I or C.I. Solvent Yellow 14, is a synthetic monoazo dye that has been utilized in various industrial applications, including the coloring of waxes, oils, solvents, and polishes.[1] Historically, it was also used as a food coloring agent.[1] However, significant concerns regarding its toxicological profile, particularly its carcinogenicity and genotoxicity, have led to its prohibition in food products in many countries.[1] This technical guide provides a comprehensive overview of the available toxicological and safety information for this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying mechanisms of its toxicity.

Acute and Sub-chronic Toxicity

Studies have established the acute and sub-chronic toxicity profile of this compound, providing foundational data for risk assessment.

| Parameter | Species | Route | Value | Reference |

| LD50 | Rat | Oral | > 10,000 mg/kg | [2] |

| NOAEL (14-day) | Mouse | Oral | 1,200 mg/kg | [2] |

Experimental Protocol: 14-Day Oral Toxicity Study in Mice

A 14-day repeated-dose toxicity study was conducted to determine the No Observed Adverse Effect Level (NOAEL) of this compound.

-

Test System: Male and female mice.

-

Administration: The test substance was administered orally.

-

Dosage Levels: Multiple dose levels were evaluated, with the highest being 1,200 mg/kg body weight.

-

Observations: Animals were monitored for clinical signs of toxicity, body weight changes, and mortality. At the end of the study, a complete necropsy was performed, and tissues were examined for pathological changes.

-

Results: The NOAEL was established at 1,200 mg/kg, indicating the highest dose at which no statistically or biologically significant adverse effects were observed.

Carcinogenicity

The carcinogenic potential of this compound has been a primary focus of toxicological evaluation. The International Agency for Research on Cancer (IARC) has classified Sudan I as a Category 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans" due to limited evidence in humans but sufficient evidence in experimental animals.

| Study | Species | Route | Dose Levels | Key Findings | Reference |

| NTP Carcinogenesis Bioassay | F344/N Rats | Feed | 250 ppm, 500 ppm | Increased incidence of neoplastic nodules in the liver of male and female rats. | |

| NTP Carcinogenesis Bioassay | B6C3F1 Mice | Feed | 1,000 ppm, 2,000 ppm | No clear evidence of carcinogenic activity. |

Experimental Protocol: NTP Carcinogenesis Bioassay in Rats

The National Toxicology Program (NTP) conducted a two-year carcinogenicity bioassay of C.I. Solvent Yellow 14 in F344/N rats.

-

Test System: 50 male and 50 female F344/N rats per group.

-

Administration: The test substance was administered in the feed for 103 weeks.

-

Dosage Levels: 0 ppm (control), 250 ppm, and 500 ppm.

-

Observations: Animals were observed twice daily for mortality and clinical signs of toxicity. Body weights were recorded weekly for the first 13 weeks and then monthly. At the end of the study, a complete histopathological examination was performed on all animals.

-

Results: A dose-related increase in the incidence of neoplastic nodules of the liver was observed in both male and female rats, providing clear evidence of carcinogenic activity in this animal model.

Genotoxicity

This compound has demonstrated genotoxic potential in various in vitro and in vivo assays, indicating its ability to damage genetic material.

| Assay | Test System | Concentration/Dose | Result | Reference |

| In vivo Micronucleus Test | Rat bone marrow | 250 mg/kg and above (single oral dose) | Positive (increased micronuclei) | |

| In vivo Micronucleus Test | Mouse bone marrow | Up to 2000 mg/kg (single oral dose) | Negative | |

| Comet Assay | Human hepatoma HepG2 cells | 25-100 µM | Positive (increased DNA migration) |

Experimental Protocol: In Vivo Micronucleus Test in Rats

The in vivo micronucleus test assesses the ability of a substance to induce chromosomal damage or damage to the mitotic apparatus.

-

Test System: Male and/or female rats.

-

Administration: A single oral dose of this compound was administered.

-

Dosage Levels: Doses of 250 mg/kg and above were tested.

-

Sample Collection: Bone marrow is typically collected approximately 24 hours after the final dose.

-

Analysis: The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) is determined by microscopic examination of bone marrow smears. An increase in the frequency of MN-PCEs in treated animals compared to controls indicates a positive result.

-

Results: this compound induced a significant increase in micronuclei in the bone marrow of rats at doses of 250 mg/kg and above.

References

An In-Depth Technical Guide to the Chemical Reactions of Solvent Orange 14: Oxidation and Reduction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Orange 14, also known as C.I. 26020, is a diazo dye with the molecular formula C₂₂H₁₇N₅. Its extended system of conjugated double bonds is responsible for its characteristic orange color. Understanding the chemical reactivity of this compound, particularly its oxidation and reduction reactions, is crucial for various applications, including its use in industrial processes, its environmental fate, and its potential toxicological implications. This technical guide provides a comprehensive overview of the known and analogous chemical reactions of this compound, focusing on oxidation and reduction. It includes detailed experimental protocols derived from studies on structurally similar azo dyes, quantitative data, and visual diagrams of reaction pathways and experimental workflows.

Core Concepts in the Chemistry of Azo Dyes

The chemical reactivity of this compound is primarily dictated by the presence of the azo group (-N=N-). This functional group is susceptible to both oxidation and reduction, which typically leads to the cleavage of the nitrogen-nitrogen double bond and, consequently, the loss of color.

Oxidation: The azo bond can be cleaved by strong oxidizing agents, often leading to the formation of aromatic nitro compounds or other oxidation products. Advanced Oxidation Processes (AOPs), which generate highly reactive species like hydroxyl radicals (•OH), are particularly effective in degrading azo dyes.

Reduction: The azo bond is readily reduced to form two primary amine groups. This can be achieved using various chemical reducing agents or through enzymatic processes. The reductive cleavage of azo dyes is a critical step in their metabolism in biological systems and in certain industrial applications.

Oxidation of this compound

While specific detailed experimental protocols for the oxidation of this compound are scarce in publicly available literature, general oxidative reactions of azo dyes provide a strong indication of its expected behavior.

Chemical Oxidation

A general description for the oxidation of this compound involves the use of hydrochloric acid and oxygen at room temperature. However, more controlled and efficient degradation is typically achieved using advanced oxidation processes.

Analogous Experimental Protocol: Oxidation of an Azo Dye using UV/H₂O₂

This protocol is adapted from studies on the degradation of other orange azo dyes, such as Reactive Orange 16, and can be considered a starting point for the investigation of this compound oxidation.

Objective: To oxidatively degrade an orange azo dye in an aqueous solution using the UV/H₂O₂ process.

Materials:

-

Aqueous solution of the azo dye (e.g., 50 mg/L)

-

Hydrogen peroxide (H₂O₂), 30% solution

-

UV photoreactor with a low-pressure mercury lamp (emitting at 253.7 nm)

-

pH meter

-

Spectrophotometer for UV-Vis analysis

-

High-Performance Liquid Chromatography (HPLC) system for product analysis

Procedure:

-

Prepare a stock solution of the azo dye in deionized water.

-

In the photoreactor, place a defined volume of the dye solution of a known concentration.

-

Adjust the initial pH of the solution to the desired value (e.g., pH 7.0) using dilute acid or base.

-

Add a specific concentration of H₂O₂ to the solution (e.g., 25 mM).

-

Turn on the UV lamp to initiate the reaction.

-

Withdraw aliquots of the reaction mixture at regular time intervals.

-

Immediately quench the reaction in the aliquots (e.g., by adding a catalase solution to remove residual H₂O₂).

-

Analyze the decolorization by measuring the absorbance at the maximum wavelength (λmax) of the dye using a UV-Vis spectrophotometer.

-

Analyze the degradation products using an appropriate HPLC method.

Expected Outcome: The UV irradiation of the H₂O₂ solution generates hydroxyl radicals (•OH), which are powerful oxidizing agents that attack the azo dye molecule, leading to the cleavage of the azo bond and subsequent degradation of the aromatic intermediates. The reaction progress can be monitored by the decrease in the characteristic color of the dye solution.

Data Presentation:

| Parameter | Condition | Result (Analogous Data) |

| Dye | Reactive Orange 16 | - |

| Initial Concentration | 50.0 mg/L | - |

| H₂O₂ Concentration | 25.0 mM | - |

| pH | 7.0 | - |

| UV Light Intensity | 1950 µW/cm² | - |

| Reaction Time | 6 minutes | Complete decolorization |

| Kinetics | Pseudo-first-order | k = 0.331 min⁻¹ (at 20 mM H₂O₂) |

Note: This data is for Reactive Orange 16 and serves as an illustrative example.

Enzymatic Oxidation

Enzymes such as laccases and peroxidases are known to catalyze the oxidation of a wide range of phenolic compounds, including azo dyes.

Analogous Experimental Protocol: Enzymatic Degradation of an Azo Dye using Peroxidase

This protocol is based on studies of horseradish peroxidase (HRP) mediated degradation of azo dyes.

Objective: To investigate the enzymatic degradation of an azo dye using horseradish peroxidase.

Materials:

-

Aqueous solution of the azo dye

-

Horseradish peroxidase (HRP)

-

Hydrogen peroxide (H₂O₂)

-

Buffer solution (e.g., phosphate buffer, pH 7.0)

-

Spectrophotometer

Procedure:

-

Prepare a solution of the azo dye in the buffer.

-

Add a specific amount of HRP to the dye solution.

-

Initiate the reaction by adding a small amount of H₂O₂.

-

Monitor the decrease in absorbance at the λmax of the dye over time.

-

Investigate the effect of substrate concentration, enzyme concentration, H₂O₂ concentration, and pH on the degradation rate.

Expected Outcome: The peroxidase enzyme, in the presence of hydrogen peroxide, will catalyze the oxidation of the azo dye, leading to its decolorization.

Reduction of this compound

The reduction of the azo bond in this compound is a key reaction, leading to the formation of aromatic amines.

Chemical Reduction

A general method for the reduction of this compound involves the use of sodium borohydride at room temperature. Another common and effective reducing agent for azo dyes is sodium dithionite.

Experimental Protocol: Reduction of an Azo Dye using Sodium Dithionite

Objective: To reduce an azo dye to its corresponding aromatic amines using sodium dithionite.

Materials:

-

This compound

-

Ethanol or other suitable organic solvent

-

Sodium dithionite (Na₂S₂O₄)

-

Water

-

Thin-layer chromatography (TLC) plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve a known amount of this compound in a suitable solvent (e.g., ethanol) in a round-bottom flask.

-

Prepare a fresh solution of sodium dithionite in water.

-

Add the sodium dithionite solution dropwise to the stirred solution of the dye at room temperature.

-

Monitor the reaction by TLC until the starting dye spot disappears. The reaction is often accompanied by a color change from orange to colorless.

-

Once the reaction is complete, add water to the reaction mixture and extract the products with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it using a rotary evaporator.

-

Analyze the resulting products using techniques such as NMR, mass spectrometry, and IR spectroscopy to confirm the formation of the corresponding amines.

Data Presentation:

| Parameter | Condition | Expected Result |

| Reactant | This compound | - |

| Reducing Agent | Sodium Dithionite | - |

| Solvent | Ethanol/Water | - |

| Temperature | Room Temperature | - |

| Product 1 | 4-(phenyldiazenyl)benzenamine derived amine | Formation to be confirmed by analytical techniques. |

| Product 2 | 1-amino-naphthalen-1-amine derived amine | Formation to be confirmed by analytical techniques. |

| Yield | To be determined experimentally | - |

Visualization of Pathways and Workflows

Experimental Workflow for UV/H₂O₂ Oxidation

Caption: Workflow for the oxidative degradation of an azo dye using the UV/H₂O₂ method.

Proposed Degradation Pathway for a Diazo Dye (Analogous to this compound)

Caption: Generalized oxidative and reductive degradation pathways for a diazo dye.

Conclusion

The chemical reactions of this compound, particularly oxidation and reduction, are fundamental to understanding its properties and environmental impact. While detailed experimental data for this specific dye is limited, analogous studies on structurally similar azo dyes provide valuable insights and a framework for further research. The protocols and pathways outlined in this guide serve as a starting point for researchers, scientists, and drug development professionals to investigate the reactivity of this compound and to develop methods for its analysis, degradation, and safe handling. Further research is warranted to elucidate the specific reaction kinetics, product profiles, and toxicological assessments for the degradation products of this compound.

In-Depth Technical Guide to Solvent Orange 14 (CAS Registry Number: 6368-70-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Solvent Orange 14, a diazo-based organic dye. The information presented herein is intended to support research and development activities by providing detailed data on its physicochemical properties, synthesis, analytical methods, and its potential applications in the field of drug development, particularly in the context of azo-dye-based prodrugs.

Chemical Identification and Physicochemical Properties

This compound, with the Colour Index name C.I. 26020, is a synthetic organic dye belonging to the double azo class of compounds.[1] Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| CAS Registry Number | 6368-70-3 | [1] |

| IUPAC Name | 4-[(4-phenyldiazenylphenyl)diazenyl]naphthalen-1-amine | [2] |

| Molecular Formula | C₂₂H₁₇N₅ | [1][3] |

| Molecular Weight | 351.40 g/mol | |

| Appearance | Deep red-orange powder or granules | |

| Melting Point | Approximately 120–130°C | |

| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol, acetone, and toluene. | |

| Density | Approximately 1.2 g/cm³ |

Synthesis of this compound

The synthesis of this compound is a two-step process involving diazotization followed by an azo coupling reaction. The overall workflow for the synthesis is depicted in the diagram below.

Detailed Experimental Protocol for Synthesis

The following is a detailed protocol for the laboratory-scale synthesis of this compound:

Step 1: Diazotization of 4-(Phenyldiazenyl)benzenamine

-

Dissolve a specific molar equivalent of 4-(phenyldiazenyl)benzenamine in a mixture of hydrochloric acid and water.

-

Cool the solution to below 5°C in an ice bath with constant stirring.

-

Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise to the cooled solution. Maintain the temperature below 5°C throughout the addition to ensure the stability of the resulting diazonium salt.

-

Continue stirring the mixture for a short period after the addition is complete to ensure the full conversion to the diazonium salt intermediate.

Step 2: Azo Coupling with Naphthalen-1-amine

-

In a separate vessel, dissolve naphthalen-1-amine in an aqueous solution of sodium hydroxide.

-

Cool this alkaline solution in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the alkaline naphthalen-1-amine solution with vigorous stirring.

-

A colored precipitate of this compound will form. Continue stirring the reaction mixture in the cold for a period to ensure the completion of the coupling reaction.

-

Collect the precipitated this compound by filtration.

-

Wash the product with water to remove any unreacted starting materials and inorganic salts.

-

Dry the final product under appropriate conditions.

Spectral and Analytical Data

While a comprehensive set of publicly available spectra for this compound is limited, the following represents typical analytical data and methodologies for its characterization.

Spectroscopic Data

| Technique | Expected Observations |

| UV-Visible Spectroscopy | Azo dyes like this compound exhibit strong absorption in the visible region. The λmax is expected to be in the orange region of the spectrum (approximately 585-620 nm). Conjugation of the azo groups with the aromatic rings is responsible for this characteristic color. |

| Infrared (IR) Spectroscopy | The IR spectrum is expected to show characteristic peaks for the N=N stretching of the azo group, C-N stretching, and vibrations associated with the aromatic rings. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra would confirm the aromatic and amine protons and carbons in the structure. The exact chemical shifts would need to be determined experimentally. |

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a common and effective method for the analysis and quantification of this compound.

3.2.1. Experimental Protocol for HPLC Analysis

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector is suitable.

-

Column: A C18 reversed-phase column is typically used for the separation of azo dyes.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is often employed. The gradient is optimized to achieve good separation of the analyte from any impurities.

-

Detection: The UV-Vis detector can be set at the λmax of this compound to ensure maximum sensitivity.

-

Sample Preparation: Samples are dissolved in a suitable organic solvent, filtered, and then injected into the HPLC system.

-

Quantification: For quantitative analysis, a calibration curve is generated using standard solutions of known concentrations of this compound.

Applications in Drug Development: Azo Dyes as Prodrugs

Azo compounds, including dyes like this compound, have garnered significant interest in the field of drug development, particularly for colon-specific drug delivery. This is due to the unique physiological conditions of the colon, which is rich in anaerobic bacteria that produce azoreductase enzymes.

Mechanism of Action of Azo-Based Prodrugs

The core principle behind the use of azo dyes in colon-targeted drug delivery is the enzymatic cleavage of the azo bond (-N=N-) by azoreductases present in the gut microbiota. This mechanism allows for the design of prodrugs where a therapeutically active molecule is linked to a carrier molecule via an azo bond. This prodrug remains intact in the upper gastrointestinal tract, preventing premature drug release and absorption. Upon reaching the colon, the azoreductases cleave the azo bond, releasing the active drug at the target site. This approach is particularly beneficial for treating localized diseases of the colon, such as inflammatory bowel disease and colorectal cancer, as it minimizes systemic side effects.

The activation pathway of an azo-based prodrug in the colon is illustrated in the following diagram.

Safety and Toxicological Profile

It is important to note that some azo dyes have been investigated for their potential mutagenic and carcinogenic properties. The metabolic cleavage of the azo bond can lead to the formation of aromatic amines, some of which are known carcinogens. Therefore, any application of this compound or related compounds in drug development would require a thorough toxicological assessment.

Conclusion

This compound is a well-characterized diazo dye with established synthetic and analytical methodologies. While its primary applications have been in industrial coloring, the fundamental chemistry of its azo linkage presents intriguing possibilities for the design of novel drug delivery systems. The targeted release of therapeutic agents in the colon through the action of bacterial azoreductases is a promising strategy, and the principles demonstrated with other azo compounds could potentially be adapted using structures related to this compound, following rigorous safety and efficacy evaluations. This guide provides a foundational technical overview to aid researchers in exploring such innovative applications.

References

Methodological & Application

Application Notes and Protocols: Solvent Orange 14 for Biological Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Orange 14, also known by its Colour Index name C.I. 12140 and as Sudan II, is a lysochrome (fat-soluble) diazo dye.[1][2] It is utilized in histological and cytological preparations to demonstrate the presence of neutral lipids, triglycerides, and lipoproteins.[1][3] Its mechanism of action is based on its preferential solubility in fats over the solvent in which it is dissolved.[4] When a saturated solution of this compound is applied to a tissue section, the dye migrates from the solvent into the intracellular lipid droplets, staining them a characteristic orange-red color. This physical staining process makes it a valuable tool for visualizing lipid accumulation in various cell types and tissues, which is of significant interest in metabolic research and drug development.

Principle of Staining

The staining mechanism of this compound is a physical process governed by its solubility properties. The dye is more soluble in the lipids present in the biological sample than in its solvent, typically an alcohol-water mixture. This differential solubility drives the partitioning of the dye from the staining solution into the lipid droplets within the tissue or cells, resulting in their selective coloration. This method is particularly effective for demonstrating neutral fats in frozen tissue sections, as fixation methods involving alcohols and clearing agents in paraffin-embedded sections can extract the lipids.

Applications in Biological Research

This compound is a valuable tool for the visualization and semi-quantitative assessment of lipid content in a variety of biological samples. Its primary applications include:

-

Histology and Cytology: Staining of triglycerides in frozen sections. It can also be used to stain some protein-bound lipids and lipoproteins in paraffin sections.

-

Metabolic Research: Studying conditions associated with lipid accumulation, such as steatosis (fatty liver disease) and obesity-related pathologies.

-

Drug Development: Assessing the effect of therapeutic compounds on lipid metabolism and storage in cells and tissues.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific sample type and experimental conditions.

Preparation of Staining Solution

Materials:

-

This compound (Sudan II) powder

-

70% Ethanol

-

Acetone (optional, for stock solution)

-

Distilled water

-

Filter paper

Saturated Staining Solution (70% Ethanol):

-

Prepare a saturated solution by adding an excess of this compound powder to 70% ethanol.

-

Stir or agitate the solution for several hours to ensure saturation.

-

Allow the solution to stand and then filter before use to remove any undissolved particles.

Staining Protocol for Frozen Sections

Materials:

-

Frozen tissue sections (5-10 µm thick) on glass slides

-

10% Formalin (for fixation)

-

This compound staining solution

-

70% Ethanol

-

Hematoxylin (for counterstaining)

-

Aqueous mounting medium (e.g., glycerin jelly)

Procedure:

-

Cut frozen sections using a cryostat and mount them on clean glass slides.

-

Fix the sections in 10% formalin for 5-10 minutes.

-

Rinse the slides gently with distilled water.

-

Immerse the slides in 70% ethanol for 3-5 minutes.

-

Transfer the slides to the filtered this compound staining solution and incubate for 10-20 minutes.

-

Differentiate the sections by briefly rinsing in 70% ethanol to remove excess stain. Monitor this step microscopically until lipid droplets are clearly stained orange-red and the background is pale.

-

Rinse the slides with distilled water.

-

Counterstain with hematoxylin for 30-60 seconds to visualize cell nuclei.

-

"Blue" the hematoxylin by rinsing in running tap water or an alkaline solution.

-

Mount the coverslip with an aqueous mounting medium.

Expected Results:

-

Lipid droplets: Orange-Red

-

Nuclei: Blue

Quantitative Data Summary

While direct quantitative data for this compound is limited in the reviewed literature, a comparative study on lipid staining provides valuable insights into the performance of Sudan dyes relative to other common lipid stains like Oil Red O. The following table summarizes findings from a study that quantified lipid accumulation in adipose tissue from obese and normal-weight individuals using various staining methods.

| Staining Agent | Fold Increase in Stained Area (Obese vs. Control) | Sensitivity Ranking |

| Sudan Black B | 3.2-fold | 1 (Most Sensitive) |

| Oil Red O | 2.8-fold | 2 |

| Sudan IV | 2.7-fold | 3 |

| Sudan III | 2.6-fold | 4 |

This data is adapted from a study on various Sudan dyes and Oil Red O. This compound (Sudan II) is expected to have performance characteristics similar to Sudan III and IV.

Visualizations

Experimental Workflow for Staining Frozen Sections with this compound

References

Application Notes and Protocols for Dyeing Plastic Materials with Solvent Orange 14

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Solvent Orange 14 for coloring various plastic materials. This document includes key performance data, detailed experimental protocols for laboratory-scale applications, and standardized testing procedures to evaluate the quality of the dyed plastics.

Introduction to this compound

This compound is a synthetic azo dye known for its vibrant orange-red hue.[1][2][3] It exhibits excellent solubility in a range of organic solvents and is widely used for coloring non-polar materials such as oils, waxes, and a variety of plastics.[1][2] Its molecular structure allows it to form stable solutions within the polymer matrix, resulting in transparent and brilliant colorations.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CI Name | This compound | |

| CAS Number | 6368-70-3 | |

| Molecular Formula | C₂₂H₁₇N₅ | |

| Appearance | Orange-red powder or granules | |

| Melting Point | Approx. 120–130°C | |

| Solubility | Soluble in organic solvents (e.g., toluene, xylene, acetone, ethanol); Insoluble in water. |

Application in Plastic Materials

This compound is suitable for coloring a wide array of thermoplastic resins. Its compatibility and performance characteristics, such as heat stability and lightfastness, are crucial for achieving desired results in the final plastic products.

Compatibility with Various Polymers

The following table summarizes the suitability of this compound for use in different plastic materials.

| Polymer | Suitability |

| Polystyrene (PS) | ● |

| Styrene Acrylonitrile (SAN) | ● |

| Rigid Polyvinyl Chloride (RPVC) | ● |

| Polyamide 66 (PA66) | ○ |

| Polyester Fiber (PES) | ○ |

| Styrene-Butadiene Block Copolymer (SB) | ● |

| Polymethyl Methacrylate (PMMA) | ● |

| Polyphenylene Oxide (PPO) | ● |

| Polyamide 6 (PA6) | ○ |

| Polycarbonate (PC) | ● |

| Acrylonitrile Butadiene Styrene (ABS) | ● |

| Polybutylene Terephthalate (PBT) | ○ |

| Polyethylene Terephthalate (PET) | ○ |

| (● Suitable, ○ Limited Suitability) |

Performance Data

Quantitative data on the heat stability and lightfastness of this compound in specific plastics is not extensively available in the public domain. The following table provides estimated values based on data for similar solvent dyes (e.g., Solvent Orange 60) and general industry knowledge. It is crucial to perform specific testing for each application.

| Property | Polystyrene (PS) | Polycarbonate (PC) | PMMA | ABS | PET |

| Heat Stability (°C, 5 min) | ~280 | ~300 | ~280 | ~260 | ~280 |

| Lightfastness (Blue Wool Scale) | 6-7 | 7 | 7 | 6 | 6-7 |

| Typical Concentration (Transparent) | 0.02-0.05% | 0.02-0.05% | 0.02-0.05% | 0.02-0.05% | 0.02-0.05% |

Experimental Protocols

The following protocols describe the general procedures for incorporating this compound into plastic materials in a laboratory setting.

Protocol 1: Direct Melt Blending

This method is suitable for small-scale experiments and for polymers that are thermally stable at the processing temperatures.

Workflow for Direct Melt Blending

Caption: Workflow for direct melt blending of this compound into plastics.

Materials and Equipment:

-

Plastic resin (e.g., Polystyrene pellets)

-

This compound powder

-

Laboratory-scale twin-screw extruder

-

Injection molding machine

-

Drying oven

-

Analytical balance

Procedure:

-

Drying: Dry the polymer pellets according to the manufacturer's recommendations to prevent degradation during processing.

-

Weighing: Accurately weigh the required amount of this compound based on the desired concentration (e.g., 0.05% w/w).

-

Pre-mixing: In a sealed container, combine the dried polymer pellets and the dye powder. Shake vigorously for 2-3 minutes to ensure a homogenous mixture.

-

Extrusion:

-

Set the temperature profile of the extruder appropriate for the specific polymer. For example, for Polystyrene, a profile from 180°C to 220°C can be used.

-

Feed the pre-mixed material into the extruder.

-

The screw speed should be adjusted to ensure proper mixing and dispersion of the dye.

-

-

Pelletizing: Extrude the molten, colored polymer through a die and cool the strands in a water bath. Pelletize the cooled strands.

-

Specimen Preparation: Dry the colored pellets and use an injection molding machine to produce standardized test specimens (e.g., color plaques).

Protocol 2: Masterbatch Preparation and Dilution

The masterbatch method is a common industrial practice that ensures better dispersion and handling of the colorant.

Logical Relationship in Masterbatch Coloration

Caption: Logical flow of using a masterbatch for coloring plastics.

Materials and Equipment:

-

Carrier resin (compatible with the final polymer)

-

This compound powder

-

High-intensity mixer

-

Twin-screw extruder

-

Natural polymer for let-down

Procedure:

-

Masterbatch Formulation:

-

Calculate the formulation for a masterbatch with a high concentration of this compound (e.g., 10-20% w/w) in a suitable carrier resin.

-

Thoroughly mix the dye and the carrier resin in a high-intensity mixer.

-

-

Masterbatch Compounding:

-

Melt compound the mixture using a twin-screw extruder to ensure excellent dispersion of the dye.

-

Pelletize the resulting masterbatch.

-

-

Let-down Process:

-

Calculate the required amount of masterbatch to be blended with the natural (uncolored) polymer to achieve the final desired color concentration.

-

Dry both the masterbatch and the natural polymer as required.

-

Tumble-mix the masterbatch and the natural polymer pellets.

-

-

Final Processing:

-

Process the mixture using injection molding or extrusion to produce the final colored plastic parts.

-

Standardized Testing Protocols

To ensure the quality and performance of the dyed plastic, the following standardized tests should be performed on the prepared specimens.

Color Measurement

Standard: ASTM D2244 - Standard Practice for Calculation of Color Tolerances and Color Differences from Instrumentally Measured Color Coordinates.

Procedure:

-

Use a spectrophotometer to measure the color coordinates (e.g., CIELAB Lab*) of the colored plastic specimen.

-

Compare the color values to a reference standard to determine the color difference (ΔE*).

-

A ΔE* value is a single number that represents the "distance" between two colors.

Lightfastness Testing

Standard: ISO 105-B02 - Textiles — Tests for colour fastness — Part B02: Colour fastness to artificial light: Xenon arc fading lamp test.

Procedure:

-

Expose the colored plastic specimens to a xenon arc lamp, which simulates the spectrum of natural daylight, under controlled conditions of temperature and humidity.

-

Simultaneously expose a set of Blue Wool standards (rated 1 to 8, where 8 is the most lightfast).

-

Periodically compare the fading of the specimen to the fading of the Blue Wool standards.

-

The lightfastness rating is the number of the Blue Wool standard that shows a similar degree of fading.

Heat Stability Testing

Standard: Based on principles from DIN EN 12877-3:2000.

Procedure:

-

Hold the colored plastic material at various elevated temperatures (e.g., in 20°C increments) in an injection molding machine for a specified residence time (e.g., 5 minutes).

-

Mold specimens at each temperature.

-

Measure the color difference (ΔE*) between the specimens molded at different temperatures and a reference specimen molded at the lowest processing temperature.

-

The heat stability is the maximum temperature at which the color change remains within an acceptable tolerance (e.g., ΔE* ≤ 3).

Safety Precautions

-

When handling this compound powder, use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask to avoid inhalation and skin contact.

-

Ensure adequate ventilation in the processing area to minimize exposure to any potential fumes from the heated polymer and dye.

-

Consult the Safety Data Sheet (SDS) for this compound for detailed safety and handling information.

References

Application Notes and Protocols for Coloring Oils, Fats, and Waxes with Solvent Orange 14

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Solvent Orange 14 (also known as Sudan II or C.I. 12140) for coloring various non-polar substances such as oils, fats, and waxes. This document is intended to serve as a comprehensive guide for laboratory professionals in research, scientific, and drug development fields.

Introduction to this compound

This compound is a synthetic, oil-soluble diazo dye characterized by its vibrant orange-red color.[1][2] Due to its non-polar nature, it is insoluble in water but exhibits excellent solubility in organic solvents, oils, fats, and waxes.[3][4][5] This property makes it an ideal colorant for a wide range of non-aqueous systems in various industrial and research applications.

The mechanism of coloration by this compound is a physical process of dissolution. The dye molecules disperse within the lipidic or hydrocarbon matrix, imparting a uniform and stable color.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding the behavior of the dye in different matrices and for designing effective coloring protocols.

| Property | Value |

| Synonyms | Sudan II, Oil Orange 14, C.I. 12140, Fat Orange R |

| CAS Number | 6368-70-3 |

| Molecular Formula | C₁₈H₁₆N₂O |

| Molecular Weight | 276.33 g/mol |

| Appearance | Reddish-orange powder |

| Melting Point | 156-158 °C |

| Solubility | Insoluble in water; Soluble in ethanol, acetone, toluene, oils, fats, waxes |

| Heat Resistance (in PS) | Up to 260 °C |

| Light Fastness (in PS) | 5-6 (on a scale of 1-8, where 8 is excellent) |

Note: Heat and light resistance can vary depending on the specific matrix (oil, fat, or wax) and the presence of other components.

Applications in Coloring Oils, Fats, and Waxes

This compound is extensively used for coloring a variety of non-polar materials, including:

-

Oils: Mineral oils, vegetable oils, and lubricating oils.

-

Fats: Animal and vegetable fats.

-

Waxes: Paraffin wax, beeswax, carnauba wax, and synthetic waxes for applications such as candles and polishes.

Experimental Protocols

The following protocols provide a general framework for coloring oils, fats, and waxes with this compound. Researchers should consider these as starting points and may need to optimize the parameters based on the specific characteristics of their materials and desired color intensity.

Protocol for Coloring Oils

This protocol is suitable for coloring liquid oils such as vegetable oils, mineral oil, or silicone oil.

Materials:

-

This compound powder

-

Oil to be colored

-

Heated magnetic stirrer

-

Beaker or flask

-

Weighing scale

-

Thermometer

Procedure:

-

Preparation: Weigh the desired amount of oil into a beaker or flask.

-

Heating: Gently heat the oil on a heated magnetic stirrer to between 60-80 °C. This will facilitate the dissolution of the dye. For heat-sensitive oils, a lower temperature may be used, but the dissolution time may increase.

-

Dye Addition: Weigh the required amount of this compound. A starting concentration of 0.01-0.1% (w/w) is recommended. Add the dye powder to the heated oil while stirring.

-

Dissolution: Continue stirring the mixture until the dye is completely dissolved and the color is uniform. This may take from 15 minutes to an hour depending on the temperature, stirring speed, and the specific oil.

-

Cooling: Once the dye is fully dissolved, turn off the heat and allow the colored oil to cool to room temperature while stirring to ensure homogeneity.

-

Storage: Store the colored oil in a light-protected container to prevent fading.

Protocol for Coloring Fats

This protocol is suitable for coloring solid or semi-solid fats at room temperature.

Materials:

-

This compound powder

-

Fat to be colored

-

Heating mantle or water bath

-

Beaker or suitable container

-

Stirring rod or overhead stirrer

-

Weighing scale

-

Thermometer

Procedure:

-

Melting: Gently melt the fat in a beaker using a heating mantle or water bath. The temperature should be just above the melting point of the fat to avoid degradation.

-

Dye Addition: Once the fat is completely molten, add the pre-weighed this compound powder. A starting concentration of 0.05-0.2% (w/w) is recommended.

-

Mixing: Stir the mixture thoroughly until the dye is completely dissolved and a uniform color is achieved.

-

Cooling: Remove the container from the heat source and allow the colored fat to cool and solidify at room temperature or in a controlled cooling environment.

-

Storage: Store the colored fat in a cool, dark place.

Protocol for Coloring Waxes

This protocol is applicable to various types of waxes, including paraffin, beeswax, and carnauba wax.

Materials:

-

This compound powder

-

Wax to be colored

-

Double boiler or wax melter

-

Pouring pot

-

Stirring utensil (e.g., wooden stick, metal rod)

-

Weighing scale

-

Thermometer

Procedure:

-

Melting the Wax: Melt the wax in a double boiler or a dedicated wax melter to a temperature of approximately 70-90 °C. Avoid overheating the wax.

-

Adding the Dye: Add the desired amount of this compound to the molten wax. For a lighter shade, a concentration of around 0.1% (w/w) can be used, while for a deeper color, up to 0.2% (w/w) may be required.

-

Stirring and Dissolving: Stir the molten wax and dye mixture continuously until the dye is fully dissolved and the color is evenly distributed.

-

Pouring: Once the dye is completely incorporated, the colored wax can be poured into molds or containers as required for the specific application.

-

Cooling: Allow the colored wax to cool and solidify at a controlled rate to prevent cracking or frosting.

Quantitative Data Summary

Table 1: Recommended Starting Concentrations

| Matrix | Concentration Range (w/w) | Notes |

| Oils | 0.01% - 0.1% | Lower concentrations for transparent hues. |

| Fats | 0.05% - 0.2% | Higher concentrations may be needed for opaque fats. |

| Waxes | 0.1% - 0.2% | Concentration can be adjusted for desired color depth. |

Table 2: Performance Data (General)

| Parameter | Rating/Value | Conditions/Notes |

| Heat Stability | Good | Stable up to 260°C in polystyrene. Stability in oils and waxes is generally good but should be tested for the specific application temperature. |

| Light Fastness | Fair to Good (5-6) | On a scale of 1-8. Performance in oils and waxes may vary. UV absorbers can be used to improve lightfastness. |

| Acid Resistance | 4 (Good) | On a scale of 1-5. |

| Alkali Resistance | 4 (Good) | On a scale of 1-5. |

Factors Affecting Color Stability

The stability of the color imparted by this compound can be influenced by several factors. Understanding these can help in formulating stable colored products.

-

Light Exposure: Prolonged exposure to UV light can cause fading. The use of UV-stable containers or the addition of UV absorbers can mitigate this effect.

-

Heat: While generally heat-stable, prolonged exposure to high temperatures can lead to color degradation. The thermal stability should be evaluated for the specific processing conditions.

-

Matrix Composition: The type of oil, fat, or wax can influence the final color and its stability. Interactions with other components in the matrix, such as free fatty acids or peroxides, may affect the dye.

-

Presence of Other Additives: Antioxidants, fragrances, and other additives in the formulation can potentially interact with the dye and affect its color and stability. Compatibility testing is recommended.

Safety and Handling

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) for this compound. General safety precautions include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

-

Ventilation: Use in a well-ventilated area to avoid inhalation of the powder.

-

Handling: Avoid creating dust.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container.

Conclusion

This compound is a versatile and effective colorant for a wide range of oils, fats, and waxes. The protocols provided in this document offer a solid foundation for researchers and scientists to begin their work. For optimal results, it is crucial to perform small-scale trials to determine the ideal dye concentration and to assess the color stability under the specific conditions of the intended application. Further empirical testing will be necessary to establish precise quantitative performance data for novel formulations.

References

Application Notes and Protocols: Solvent Orange 14 as a Coloring Reagent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Orange 14, also known as Sudan I or C.I. 26020, is a synthetic, oil-soluble diazo dye characterized by its vibrant orange-red color. Due to its lipophilic nature, it is an effective reagent for the selective staining of neutral lipids, triglycerides, and lipoproteins in biological samples. These application notes provide detailed protocols for the use of this compound in laboratory settings, along with essential physicochemical data, toxicological information, and a discussion of its mechanism of action.

Physicochemical Properties

A comprehensive summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the proper handling, storage, and application of the dye in experimental settings.

| Property | Value | Reference |

| IUPAC Name | 1-(Phenyldiazenyl)naphthalen-2-ol | [1] |

| Synonyms | Sudan I, C.I. Solvent Yellow 14, Solvent Orange R | [1] |

| CAS Number | 842-07-9 | [1] |

| C.I. Number | 12055 | [1] |

| Molecular Formula | C₁₆H₁₂N₂O | [1] |

| Molecular Weight | 248.28 g/mol | |

| Appearance | Orange-red solid/powder | |

| Melting Point | 131-133 °C | |

| Solubility | Insoluble in water; Soluble in ethanol, acetone, chloroform, oils, and other organic solvents. | |

| Maximum Absorbance (λmax) | 481 nm (in ethanol) | |

| Molar Absorptivity (ε) | 14,500 L·mol⁻¹·cm⁻¹ at 481 nm (in ethanol) |

Applications in Laboratory Experiments

This compound is primarily utilized as a lysochrome for the histochemical staining of lipids in cells and tissues. Its principle of action is based on its higher solubility in lipids than in the solvent from which it is applied. This differential solubility results in the dye partitioning into and accumulating in lipid-rich structures, rendering them a distinct orange-red color.

Primary Applications:

-

Histological Staining: Visualization of intracellular and extracellular lipids in frozen tissue sections.

-

Cytological Staining: Detection of lipid droplets in cultured cells.

-

Forensic Science: Used in some fingerprinting techniques.

Safety and Toxicology

This compound (Sudan I) is classified as a Category 3 carcinogen by the International Agency for Research on Cancer (IARC), meaning it is not classifiable as to its carcinogenicity in humans. However, animal studies have indicated that it can be genotoxic and carcinogenic.

The toxicity of Sudan I is associated with its metabolic activation, primarily by cytochrome P450 enzymes in the liver. This process can lead to the formation of reactive intermediates that can bind to DNA, forming DNA adducts and potentially leading to mutations. Furthermore, exposure to azo dyes has been linked to the induction of oxidative stress through the Keap1-Nrf2-ARE signaling pathway.

Safety Precautions:

-

Always handle this compound in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Avoid inhalation of the powder and contact with skin and eyes.

-